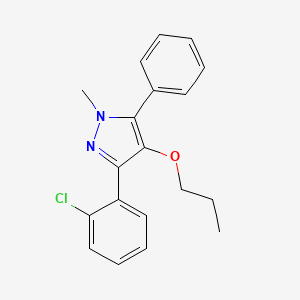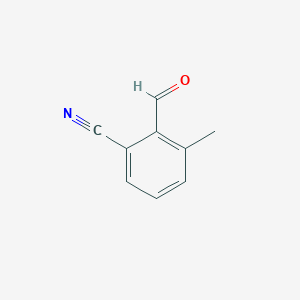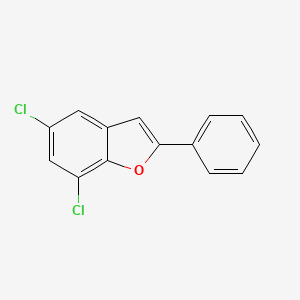
2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophenol with a pyrrole-2-carbaldehyde derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated pyrrole or thiazine rings.
Substitution: Alkylated or acylated derivatives at the pyrrole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one derivatives: Compounds with similar core structures but different substituents on the pyrrole or thiazine rings.
Benzothiazole derivatives: Compounds with a benzothiazole core structure, which also exhibit various biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring, known for their diverse pharmacological properties.
Uniqueness
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is unique due to its combination of a pyrrole ring and a thiazine ring within a single molecule. This structural feature allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Additionally, the presence of both nitrogen and sulfur atoms in the structure enhances its reactivity and potential for chemical modifications.
特性
CAS番号 |
89812-76-0 |
|---|---|
分子式 |
C12H8N2OS |
分子量 |
228.27 g/mol |
IUPAC名 |
2-(1H-pyrrol-2-yl)-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)14-11(16-12)10-6-3-7-13-10/h1-7,13H |
InChIキー |
LUBIEURSTVRRST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)SC(=N2)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


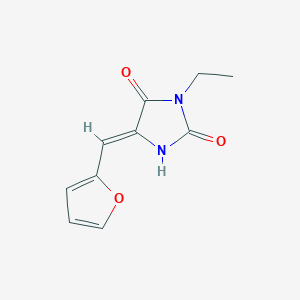
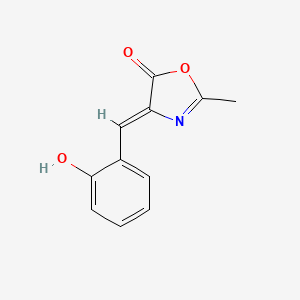
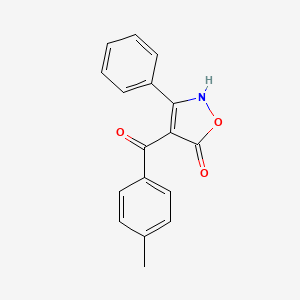


![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
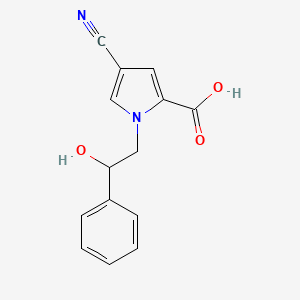
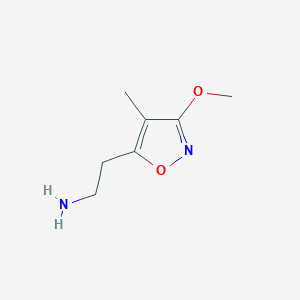
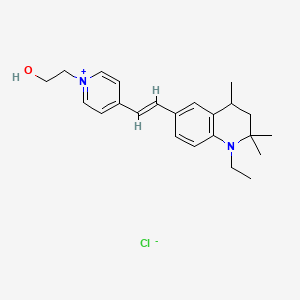
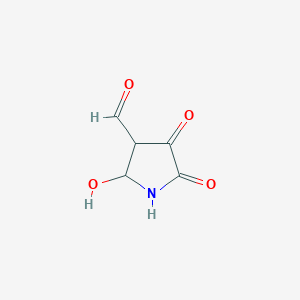
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
